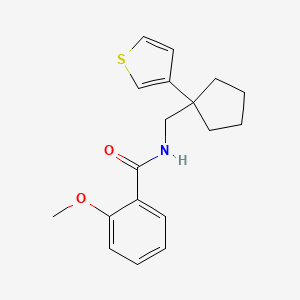
N-(2-(2-phenylmorpholino)ethyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-phenylmorpholino)ethyl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, a trifluoromethyl group, and a phenylmorpholino group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate benzamide and phenylmorpholino precursors. Trifluoromethylation could potentially be achieved through radical trifluoromethylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent functional groups. The benzamide and trifluoromethyl groups are likely to contribute significantly to the compound’s overall structure and properties .Chemical Reactions Analysis
The trifluoromethyl group in the compound could potentially undergo various reactions. For instance, it could participate in radical trifluoromethylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its constituent functional groups .Mechanism of Action
TPEN works by binding to metal ions, specifically zinc and copper, and removing them from biological systems. This can have a variety of effects depending on the specific biological process being studied. For example, in neuroscience, TPEN can inhibit the release of zinc from synaptic vesicles, which can affect synaptic transmission and plasticity.
Biochemical and Physiological Effects
TPEN has been shown to have a variety of biochemical and physiological effects, depending on the specific biological system being studied. In general, TPEN can disrupt the function of proteins and enzymes that require zinc or copper ions for their activity. This can lead to changes in cellular signaling, gene expression, and other biological processes.
Advantages and Limitations for Lab Experiments
One advantage of using TPEN in lab experiments is its high selectivity for zinc and copper ions. This allows researchers to specifically target these metal ions without affecting other biological processes. However, one limitation of TPEN is its potential toxicity, as it can disrupt the function of essential proteins and enzymes.
Future Directions
There are many potential future directions for research involving TPEN. One area of interest is its potential use as a therapeutic agent for diseases involving zinc or copper dysregulation, such as Alzheimer's disease or Wilson's disease. Another area of interest is its use in developing new diagnostic tools for detecting zinc or copper levels in biological samples. Finally, TPEN could be used as a tool for studying the role of other metal ions in biological processes, such as iron or manganese.
Synthesis Methods
TPEN can be synthesized using a multi-step process that involves the reaction of 2-phenylmorpholine with 3-(trifluoromethyl)benzoyl chloride, followed by the addition of ethylenediamine. The resulting compound is then purified using column chromatography to obtain pure TPEN.
Scientific Research Applications
TPEN has been used in a variety of scientific research applications, including neuroscience, cancer research, and infectious disease research. In neuroscience, TPEN has been used to study the role of zinc in synaptic transmission and plasticity. In cancer research, TPEN has been used to investigate the role of copper in tumor growth and metastasis. In infectious disease research, TPEN has been used to study the role of zinc in the immune response to viral infections.
properties
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c21-20(22,23)17-8-4-7-16(13-17)19(26)24-9-10-25-11-12-27-18(14-25)15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXYAHVCGFWDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide](/img/structure/B2902373.png)
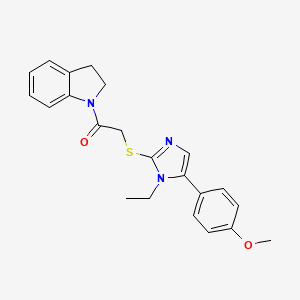
![N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2902375.png)
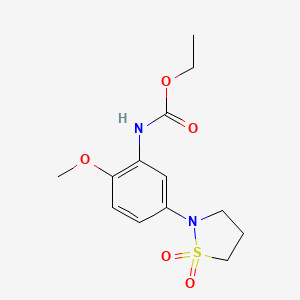
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2902378.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2902379.png)


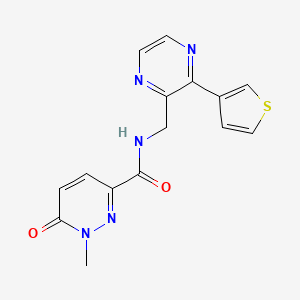
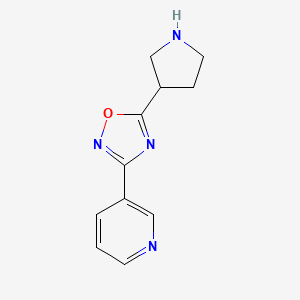
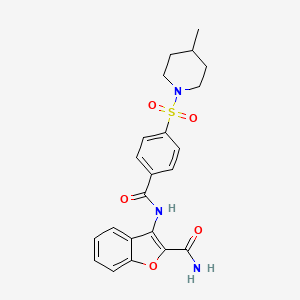
![[4-(1,3,4-Oxadiazol-2-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2902394.png)
![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2902395.png)
